molecular formula C12H22O3 B13951854 Methyl 2-hydroxy-10-undecenoate CAS No. 55030-55-2

Methyl 2-hydroxy-10-undecenoate

Cat. No.: B13951854
CAS No.: 55030-55-2
M. Wt: 214.30 g/mol
InChI Key: FNDHOARZTUZRCW-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-10-undecenoate is a fatty acid methyl ester derivative that serves as a valuable bifunctional intermediate in organic synthesis and materials science research. This compound features both a terminal double bond and a hydroxy group, making it a versatile building block for chemical modification and the creation of novel compounds. While direct studies on this specific molecule are limited, its structural foundation, methyl 10-undecenoate, is well-established as a key derivative of castor oil, highlighting its origin from a renewable resource . Research on closely related undecenoate compounds demonstrates their significant utility. For instance, 10-undecenoic acid and its derivatives are recognized for their use in synthesizing novel surfactants with potential antimicrobial properties and for creating lipoconjugates with demonstrated antioxidant and cytotoxic activities against various cancer cell lines . Furthermore, the terminal double bond in the undecenoate chain is a key reactive site for catalytic processes like hydroesterification, which is used to produce monomers for polymers such as polyamide 11 . The presence of the hydroxy group on this molecule significantly expands its potential applications for researchers. It can be used in esterification or amidation reactions to develop new amino acid-based surfactants or serve as a precursor for further stereoselective functionalization, similar to biocatalytic approaches used on similar substrates . This compound is presented as a high-purity material for research applications only. It is intended for use in laboratory settings by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

55030-55-2

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

methyl 2-hydroxyundec-10-enoate

InChI

InChI=1S/C12H22O3/c1-3-4-5-6-7-8-9-10-11(13)12(14)15-2/h3,11,13H,1,4-10H2,2H3

InChI Key

FNDHOARZTUZRCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCCCCC=C)O

Origin of Product

United States

Preparation Methods

Allylic Oxidation of 10-Undecenoic Acid Followed by Methylation

  • Procedure : The allylic oxidation of 10-undecenoic acid is performed using stoichiometric selenium dioxide and tert-butyl hydroperoxide as oxidants. This reaction selectively hydroxylates the allylic position adjacent to the double bond.
  • Yield and Conditions : The reaction typically proceeds at room temperature over 48 hours, yielding the hydroxylated acid in approximately 40% yield.
  • Subsequent Methylation : The hydroxylated acid is then converted to its methyl ester using trimethylsilyldiazomethane under mild conditions to avoid side reactions.
  • Advantages : This route allows direct hydroxylation of the acid and subsequent esterification, ensuring control over the hydroxylation position.
  • Key Reference Data : The method is detailed in a study reporting racemic hydroxylation products, with full characterization by nuclear magnetic resonance spectroscopy confirming the structure.

Methylation of 10-Undecenoic Acid Followed by Allylic Oxidation of the Ester

  • Procedure : Initially, 10-undecenoic acid is methylated to methyl 10-undecenoate using acid-catalyzed esterification (e.g., sulfuric acid in methanol).
  • Allylic Oxidation : The methyl ester is then subjected to allylic oxidation using selenium dioxide and tert-butyl hydroperoxide, similar to the acid oxidation method.
  • Advantages : This approach can sometimes offer better solubility and reaction control due to the ester functionality.
  • Yields and Characterization : Comparable yields and product purity are obtained, with spectral data matching those of the hydroxylated acid derivatives.

Enzymatic and Photocatalytic Hydroxylation Approaches

Recent advances have demonstrated the use of engineered enzymes and photocatalytic systems to achieve selective hydroxylation:

  • Light-Activated Hybrid P450 BM3 Enzyme : A photocatalytic system employing a hybrid cytochrome P450 BM3 enzyme has been used to hydroxylate 10-undecenoic acid selectively.
  • Selectivity and Stereochemistry : This enzymatic method offers stereoselective hydroxylation, potentially allowing for preparation of enantiomerically enriched this compound after methylation.
  • Reaction Conditions : The reaction is light-driven and occurs under mild conditions, offering an environmentally friendly alternative to chemical oxidants.
  • Research Findings : Detailed mechanistic and product analyses have been reported, confirming the regio- and stereoselectivity of the hydroxylation.

Synthetic Scheme Summary

Step Method Reagents/Conditions Yield Notes
1 Allylic oxidation of 10-undecenoic acid Selenium dioxide, tert-butyl hydroperoxide, room temperature, 48 h ~40% Produces racemic hydroxylated acid
2 Methylation of hydroxylated acid Trimethylsilyldiazomethane, mild conditions High Converts acid to methyl ester
3 Alternative: Esterification first Sulfuric acid in methanol, reflux Quantitative Methyl 10-undecenoate obtained
4 Allylic oxidation of methyl ester Selenium dioxide, tert-butyl hydroperoxide Comparable to acid oxidation Similar hydroxylation outcome
5 Enzymatic hydroxylation Light-activated P450 BM3 hybrid enzyme Variable, stereoselective Environmentally friendly, stereoselective

Analytical Characterization and Validation

Additional Notes on Related Derivatives and Functionalization

While the focus is on this compound, related compounds such as methyl 9-hydroxy-10-undecenoate have been synthesized using similar methods and serve as standards in enzymatic studies. Moreover, methyl 10-undecenoate serves as a versatile precursor for further conjugation reactions, including thiol–ene reactions and amidations with phenolic acids, expanding the scope of functional derivatives with potential biological activities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-10-undecenoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, or PCC (pyridinium chlorochromate) under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

    Oxidation: Methyl 2-oxo-10-undecenoate.

    Reduction: Methyl 2-hydroxy-10-undecanol.

    Substitution: Methyl 2-chloro-10-undecenoate and other substituted derivatives.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-10-undecenoate depends on its specific application. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The presence of the hydroxyl group allows for further functionalization and cross-linking, enhancing the properties of the resulting polymer .

In biological systems, the compound can interact with cellular membranes and proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares methyl 10-undecenoate with esters of 10-undecenoic acid and other unsaturated methyl esters:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature Boiling Point (°C) Solubility
Methyl 10-undecenoate C₁₂H₂₂O₂ 198.3 111-81-9 Terminal double bond (C10) 116.5–118 (5 mmHg) Soluble in ethanol
Ethyl 10-undecenoate C₁₃H₂₄O₂ 212.33 Not specified Ethyl ester group Not reported Soluble in ethanol
Heptyl 10-undecenoate C₁₈H₃₄O₂ 282.5 68141-27-5 Longer alkyl chain (heptyl) Not reported Low polarity solvents
Methyl 2-decenoate C₁₁H₂₀O₂ 184.15 Not specified Double bond at C2 Not reported Ethanol, ether
Methyl 2-hydroxy-9-decenoate* C₁₁H₂₀O₃ 200.27 HMDB0032662 Hydroxyl group at C2, double bond at C9 Not reported Hydrophilic

The closest analog, (S)-9-hydroxy-10-undecenoic acid (HMDB0032662), is included for hypothetical comparison .

Key Observations:
  • Ester Chain Length: Methyl 10-undecenoate has a shorter alkyl chain compared to heptyl 10-undecenoate, resulting in lower molecular weight and higher volatility .
  • Double Bond Position: Methyl 2-decenoate (C11H20O2) has a double bond at C2, which may increase reactivity in electrophilic additions compared to the terminal double bond in methyl 10-undecenoate .
  • Functional Groups: Hydroxyl-containing analogs (e.g., hypothetical methyl 2-hydroxy-10-undecenoate) exhibit enhanced polarity, likely affecting solubility and metabolic pathways .
Cross-Metathesis Reactions

Methyl 10-undecenoate undergoes efficient cross-metathesis with diethyl maleate using ruthenium catalysts to form α,ω-diesters, critical for polyamide and polyester production. This reaction is atom-economical and avoids significant byproducts . In contrast, ethyl 10-undecenoate may show similar reactivity but with differences in reaction kinetics due to steric effects from the ethyl group .

Epoxidation

Epoxidation of methyl 10-undecenoate yields methyl 10,11-epoxyundecanoate, a precursor for biobased polymers. The terminal double bond facilitates regioselective epoxidation, whereas internal double bonds (e.g., in methyl 2-decenoate) require harsher conditions .

Hydroaminomethylation

Methyl 10-undecenoate reacts with amines under hydroaminomethylation conditions to produce branched amines. Its terminal unsaturation enables higher selectivity compared to esters with internal double bonds .

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